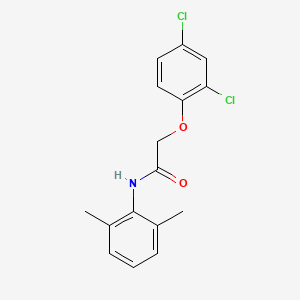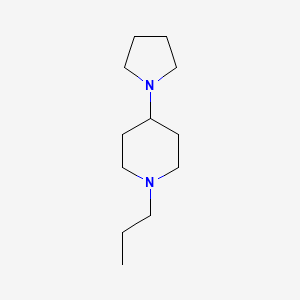![molecular formula C16H21N3O3 B5690584 1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine, also known as Furoxan, is a chemical compound with potential applications in scientific research. Furoxan is a heterocyclic organic compound that contains a furan ring and an oxadiazole ring. It was first synthesized in 1979 by the reaction of 2-furylcarbinol with N-nitroso-N-methylurea. Since then, Furoxan has been used extensively in scientific research due to its unique chemical properties.
作用機序
1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine acts as a nitric oxide donor by releasing nitric oxide in the presence of reducing agents such as glutathione. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. This compound has been shown to increase the levels of nitric oxide in cells and tissues, which leads to the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can lead to a decrease in blood pressure. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. This compound has been shown to modulate neurotransmission, which can have implications for the treatment of neurological disorders. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine has several advantages for use in lab experiments. It is a potent nitric oxide donor, which makes it useful in the study of nitric oxide signaling pathways. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for use in lab experiments. It can be unstable in solution, which can lead to the formation of unwanted byproducts. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
For the use of 1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine in scientific research include the study of its effects on the immune system, neurological disorders, and cancer.
合成法
The synthesis of 1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine can be achieved using various methods. One of the most common methods involves the reaction of 2-furylcarbinol with N-nitroso-N-methylurea in the presence of a base. This method yields this compound in good yields and high purity. Another method involves the reaction of 2-furylcarbinol with nitric oxide in the presence of a catalyst. This method yields this compound in moderate yields and requires more steps than the previous method.
科学的研究の応用
1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine has been used extensively in scientific research due to its unique chemical properties. It is a potent nitric oxide donor, which makes it useful in the study of nitric oxide signaling pathways. This compound has been used to investigate the role of nitric oxide in various biological processes, including vasodilation, platelet aggregation, and neurotransmission. It has also been used to study the effects of nitric oxide on cancer cells and the immune system.
特性
IUPAC Name |
5-[1-(furan-2-ylmethyl)piperidin-4-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-14(21-8-1)10-19-6-3-12(4-7-19)16-17-15(18-22-16)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITBEKAIJKBRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3CCOC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)


![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(tetrahydro-2H-pyran-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5690593.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)